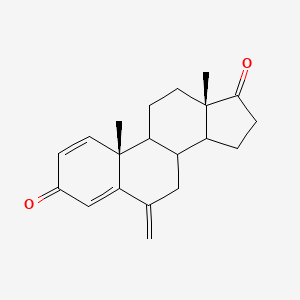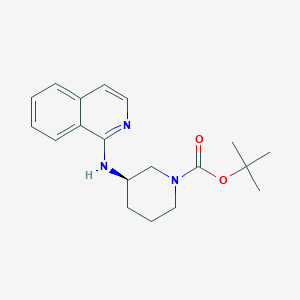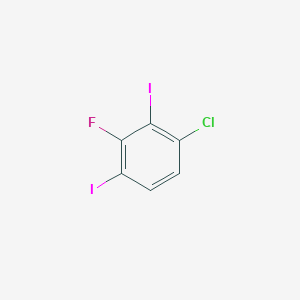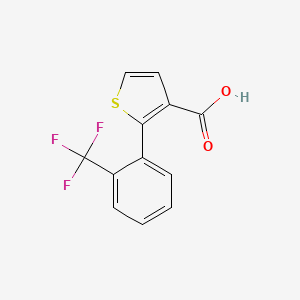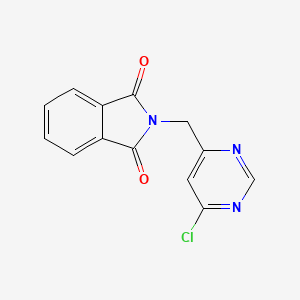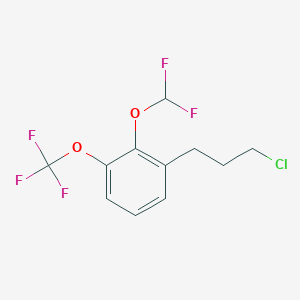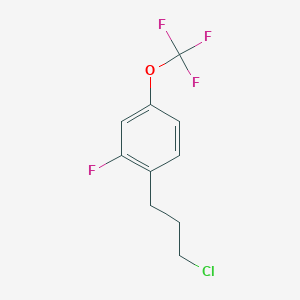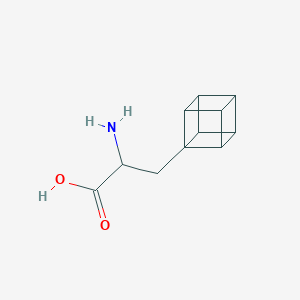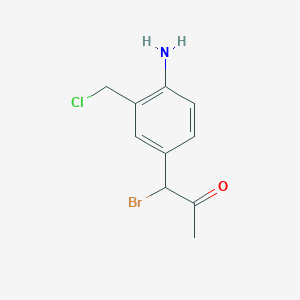
1-Chloro-2-(3-chloropropyl)-6-(difluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-(3-chloropropyl)-6-(difluoromethoxy)benzene is an organic compound with the molecular formula C10H10Cl2F2O It is a derivative of benzene, featuring chloro, chloropropyl, and difluoromethoxy substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-(3-chloropropyl)-6-(difluoromethoxy)benzene typically involves the following steps:
Starting Material: The synthesis begins with a benzene derivative that has a chloro substituent.
Chloropropylation: The introduction of the chloropropyl group is achieved through a Friedel-Crafts alkylation reaction. This involves the reaction of the benzene derivative with 3-chloropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Difluoromethoxylation: The final step involves the introduction of the difluoromethoxy group. This can be achieved through a nucleophilic substitution reaction using a suitable difluoromethoxy reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-2-(3-chloropropyl)-6-(difluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro and chloropropyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzene derivatives, while oxidation can produce carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-(3-chloropropyl)-6-(difluoromethoxy)benzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of organic molecules with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Chloro-2-(3-chloropropyl)-6-(difluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The chloro and chloropropyl groups can participate in various chemical reactions, while the difluoromethoxy group can influence the compound’s reactivity and stability. The specific pathways and targets depend on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Chloro-2-(3-chloropropyl)-3-(difluoromethoxy)benzene
- 1-Chloro-2-(3-chloropropyl)-4-(difluoromethoxy)benzene
- 1-Chloro-2-(3-chloropropyl)-5-(difluoromethoxy)benzene
Uniqueness
1-Chloro-2-(3-chloropropyl)-6-(difluoromethoxy)benzene is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and potential applications. The presence of both chloro and difluoromethoxy groups provides a combination of properties that can be advantageous in various research and industrial contexts.
Eigenschaften
Molekularformel |
C10H10Cl2F2O |
|---|---|
Molekulargewicht |
255.08 g/mol |
IUPAC-Name |
2-chloro-1-(3-chloropropyl)-3-(difluoromethoxy)benzene |
InChI |
InChI=1S/C10H10Cl2F2O/c11-6-2-4-7-3-1-5-8(9(7)12)15-10(13)14/h1,3,5,10H,2,4,6H2 |
InChI-Schlüssel |
TUCSAIKJAJNHMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)OC(F)F)Cl)CCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



